2-Propenoic acid, 2-cyano-, 1-methylpentyl ester
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Overview
Description
2-Propenoic acid, 2-cyano-, 1-methylpentyl ester is a chemical compound with the molecular formula C10H15NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group and a propenoic acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-, 1-methylpentyl ester typically involves the esterification of 2-cyanoacrylic acid with 1-methylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-, 1-methylpentyl ester undergoes various chemical reactions, including:
Polymerization: Due to its conjugated unsaturated groups, it readily polymerizes, forming long-chain polymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyanoacrylic acid and 1-methylpentanol.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various reagents, such as hydrogen halides.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or anionic initiators under controlled temperature conditions.
Hydrolysis: Conducted using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Addition Reactions: Typically carried out at room temperature using reagents like hydrogen chloride or bromine.
Major Products Formed
Polymerization: Produces polymers with applications in adhesives and coatings.
Hydrolysis: Yields 2-cyanoacrylic acid and 1-methylpentanol.
Addition Reactions: Forms halogenated derivatives of the original ester.
Scientific Research Applications
2-Propenoic acid, 2-cyano-, 1-methylpentyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-, 1-methylpentyl ester primarily involves its ability to polymerize and form strong adhesive bonds. The cyano group enhances the reactivity of the double bond, facilitating rapid polymerization. In biological systems, the ester can hydrolyze to release 2-cyanoacrylic acid, which can interact with cellular components and promote adhesion .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-cyano-, 2-(2-methoxyethoxy)ethyl ester
- 2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester
- Ethyl 2-cyanoacrylate
Uniqueness
2-Propenoic acid, 2-cyano-, 1-methylpentyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other cyanoacrylates, it offers a balance between flexibility and adhesive strength, making it suitable for a variety of applications .
Properties
CAS No. |
398147-86-9 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
hexan-2-yl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-4-5-6-9(3)13-10(12)8(2)7-11/h9H,2,4-6H2,1,3H3 |
InChI Key |
RKVIEVIJBJXOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OC(=O)C(=C)C#N |
Origin of Product |
United States |
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